![molecular formula C23H21N3O2S B3001778 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 895428-81-6](/img/structure/B3001778.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Neuropharmacology: Positive Allosteric Modulation of Muscarinic Receptors
This compound has been identified as a positive allosteric modulator of the muscarinic 4 (M4) receptor . It exhibits modest potency at the human M4 receptor with an EC50 value of 1.3 µM and enhances the efficacy of the receptor’s response to its neurotransmitter, acetylcholine. This modulation is crucial for potential treatments of neurological disorders such as Alzheimer’s disease, schizophrenia, and Parkinson’s disease.
Anti-inflammatory Applications
Derivatives of this compound have shown significant anti-inflammatory properties . Specifically, they have demonstrated inhibitory activity against COX-1 and COX-2 enzymes, which are key players in the inflammatory process. This suggests potential applications in the development of new anti-inflammatory drugs that could be more selective and have fewer side effects than current medications.
Oncology: Anti-proliferative Effects
Benzothiazole derivatives have been evaluated for their cytotoxicity against various human cancer cell lines . The compound could be part of this class, indicating its potential use in cancer research for the development of novel chemotherapy agents that target specific cancer cells while sparing normal cells.
Central Nervous System Penetration
Due to its ability to penetrate the brain, as evidenced by excellent in vivo pharmacokinetic properties in rats , this compound could be used as a lead structure for the development of drugs that require central nervous system activity. This includes potential applications for psychoactive drugs and treatments for brain tumors.
Molecular Docking Studies
Molecular docking studies of benzothiazole derivatives provide insights into the three-dimensional geometrical view of ligand binding to their protein receptors . This compound could be used in computational models to predict the binding affinity and selectivity of new drug candidates, speeding up the drug discovery process.
Pharmacokinetics and Metabolism Research
The compound’s in vivo pharmacokinetic properties, such as low intravenous clearance and high brain exposure in animal models , make it an interesting subject for pharmacokinetics and metabolism studies. Understanding its metabolic pathways can inform the design of drugs with optimal absorption, distribution, metabolism, and excretion (ADME) profiles.
Wirkmechanismus
Target of Action
The primary target of this compound is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission .
Mode of Action
This compound acts as a positive allosteric modulator of the M4 receptor . It binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand acetylcholine binds. This allosteric binding enhances the receptor’s response to acetylcholine .
Result of Action
The activation of the M4 receptor by this compound results in a leftward shift of the agonist concentration-response curve, indicating enhanced receptor activity . This can lead to various molecular and cellular effects, depending on the specific physiological context.
Zukünftige Richtungen
The compound represents a novel class of M4 positive allosteric modulators . Future research could focus on further understanding its mechanism of action, optimizing its synthesis process, and evaluating its potential therapeutic applications. It could also be interesting to explore its selectivity versus other muscarinic subtypes .
Eigenschaften
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-16-10-11-19(28-2)21-22(16)29-23(25-21)26(15-18-9-6-12-24-14-18)20(27)13-17-7-4-3-5-8-17/h3-12,14H,13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCMBPQTBPAGJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.